1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound with the chemical formula C16H18F3N3. It is a white crystalline solid, soluble in some polar organic solvents such as dichloromethane and ethanol, but insoluble in water . This compound has a wide range of applications in the field of medicine and is often used in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation . This method provides a high yield and is commonly used in industrial production.
Chemical Reactions Analysis
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety in the compound acts as a scaffold, allowing for the proper positioning of pharmacophoric groups to interact with the target macromolecules . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine: Similar in structure but with different substituents on the benzoyl group.
1-(2-Trifluoromethyl-benzyl)piperazine: Lacks the benzoyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific trifluoromethyl and benzoyl substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
phenyl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)14-23-10-12-24(13-11-23)18(25)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGGLYOQXBSLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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